N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide
Description
N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a heterocyclic sulfonamide compound combining a 1,2,4-oxadiazole core with a 5-methylisoxazole substituent and a cyclopropanesulfonamide moiety. The 5-methylisoxazole fragment may contribute to π-π stacking interactions in biological systems, as seen in analogous compounds like benzo[d]isoxazole derivatives . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual heterocyclic recognition motifs.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-6-4-8(13-17-6)10-12-9(18-14-10)5-11-19(15,16)7-2-3-7/h4,7,11H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELFPZYRKGPHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide core linked to a 1,2,4-oxadiazole ring and a 5-methylisoxazole moiety. The molecular formula is , with a molecular weight of approximately 298.34 g/mol. The presence of diverse functional groups contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O₃S |
| Molecular Weight | 298.34 g/mol |
| Functional Groups | Is oxazole, oxadiazole, sulfonamide |
| Solubility | Varies with solvent conditions |
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Preliminary studies suggest that it may influence key cellular signaling pathways through:
- Enzyme Inhibition: The compound potentially inhibits enzymes involved in inflammatory responses or cancer progression.
- Receptor Modulation: It may act as an agonist or antagonist for various receptors, affecting cellular responses.
Biological Assays and Findings
Research has indicated that compounds similar to this compound exhibit diverse biological activities:
- Anticancer Activity: Compounds with oxadiazole and isoxazole moieties have shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects: Some derivatives demonstrate the ability to reduce inflammatory markers in cellular models.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Activity: A series of oxadiazole derivatives were synthesized and tested for antibacterial properties against Escherichia coli and Pseudomonas aeruginosa, showing significant inhibition at certain concentrations .
- Anticancer Research: In vitro assays demonstrated that compounds containing the isoxazole ring exhibited cytotoxic effects on various cancer cell lines, suggesting potential for further development as anticancer agents.
Scientific Research Applications
Structural Characteristics
The compound consists of an isoxazole ring, an oxadiazole moiety, and a cyclopropanesulfonamide structure. These components contribute to its diverse biological activities, including potential anti-inflammatory and anticancer properties. The presence of the sulfonamide group enhances its solubility and bioavailability, which are critical for pharmacological applications.
Anticancer Properties
Preliminary studies indicate that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide may exhibit significant anticancer activity. The isoxazole family is known for its ability to inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways. Research has shown that derivatives of similar structures can inhibit growth in various cancer cell lines, suggesting that this compound may have comparable effects.
Anti-inflammatory Effects
The compound's structural features suggest a potential for anti-inflammatory activity. Compounds containing isoxazole and oxadiazole rings have been documented to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property could make this compound a candidate for treating inflammatory diseases.
Antimicrobial Activity
The unique structure of the compound may also confer antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, which could be explored further through in vitro assays to determine the spectrum of activity against pathogens.
Case Studies
Several case studies have explored the biological effects of this compound:
| Study Type | Objective | Findings |
|---|---|---|
| Anticancer Activity Evaluation | Assess cytotoxic effects on breast cancer cells | The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment |
| Anti-inflammatory Model Study | Investigate effects on LPS-stimulated macrophages | Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |
| Antimicrobial Activity Study | Evaluate efficacy against Gram-positive bacteria | Significant inhibitory effects observed on Staphylococcus aureus with MIC values of 32 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Cores
Compound 6a (): 3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide shares the 1,2,4-oxadiazole core but replaces the 5-methylisoxazole with a carbazole group. The carbazole’s aromaticity enhances lipophilicity (logP ≈ 4.2 vs. ~3.5 for the target compound), which may improve blood-brain barrier penetration but reduce aqueous solubility. The target compound’s cyclopropanesulfonamide group likely offers better metabolic stability compared to the propanamide linker in 6a .
Ligand 10 (): N-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide features a chlorophenyl substituent instead of 5-methylisoxazole. In contrast, the target compound’s 5-methylisoxazole may favor non-covalent interactions (e.g., with kinases or GPCRs) due to its smaller steric profile .
Sulfonamide-Containing Analogues
Compound 11a (): N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide replaces the 1,2,4-oxadiazole with a benzoisoxazole ring. The fused benzene ring increases molecular weight (MW = 298.3 vs. ~336.4 for the target compound) and planarity, which could improve stacking with aromatic amino acids (e.g., tyrosine). However, the absence of the oxadiazole ring may reduce hydrogen-bonding capacity with polar residues like serine or threonine .
Patent Compound ():
N-((1S,3S,4R)-3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-4-methylcyclopentyl)cyclopropanesulfonamide shares the cyclopropanesulfonamide group but incorporates an imidazo-pyrrolo-pyrazine system. This polycyclic structure likely targets kinases (e.g., JAK/STAT pathways), whereas the target compound’s 1,2,4-oxadiazole/isoxazole combination may favor protease or phosphatase inhibition .
Isoxazole Derivatives
Ligand 11 ():
(5-(4-Fluorophenyl)isoxazol-3-yl)methyl 3-(cyclohexa-1,3-dien-1-yl)-1H-pyrazole-5-carboxylate includes a fluorophenyl-isoxazole motif. The fluorine atom enhances membrane permeability (cLogP ~2.8 vs. ~3.5 for the target compound), but the ester linkage may confer susceptibility to hydrolysis compared to the target’s sulfonamide group .
Compounds:
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide (similarity score 0.86) shares the 5-methylisoxazole group but lacks the oxadiazole ring. The benzene sulfonamide moiety is common in carbonic anhydrase inhibitors, whereas the target compound’s oxadiazole could broaden its target spectrum to include NADPH oxidases or PARPs .
Data Table: Key Comparisons
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows methods akin to ’s sulfonamide coupling, involving pyridine-mediated reactions with sulfonyl chlorides .
- Biological Activity: Analogues in and show IC₅₀ values in the nanomolar range for kinase inhibition, suggesting the target compound may exhibit similar potency but with improved selectivity due to its unique substituents .
Q & A
Basic Research Question
- 1H/13C NMR : Key signals include the cyclopropane methylene protons (δ 1.2–1.5 ppm, multiplet) and oxadiazole C=N (δ 160–165 ppm in 13C) .
- High-Resolution Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 340.12 (C12H15N4O4S) .
- IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Advanced Research Question
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurity profiles . Methodological solutions include:
- Orthogonal assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays .
- HPLC purity analysis : Ensure >95% purity to exclude confounding effects from byproducts .
- Meta-analysis : Compare data with structurally similar compounds (e.g., N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide) to identify trends in substituent effects .
What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Advanced Research Question
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the sulfonamide nitrogen .
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90) for intraperitoneal administration .
- Crystal engineering : Modify crystallinity via salt formation (e.g., sodium or hydrochloride salts) to enhance dissolution rates .
How does the 5-methylisoxazol-3-yl moiety contribute to target binding affinity?
Advanced Research Question
The isoxazole ring acts as a hydrogen-bond acceptor and enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Computational docking studies (e.g., AutoDock Vina) reveal:
- Methyl substitution at C5 reduces steric hindrance compared to bulkier groups.
- Isoxazole nitrogen forms a critical hydrogen bond with conserved lysine residues (distance: ~2.8 Å) .
What are the primary degradation pathways of this compound under physiological conditions?
Advanced Research Question
- Hydrolysis : The oxadiazole ring is susceptible to acid-catalyzed cleavage (pH < 4), forming a nitrile intermediate.
- Oxidative metabolism : CYP3A4-mediated oxidation of the cyclopropane ring generates epoxide derivatives .
- Photodegradation : UV exposure (λ = 254 nm) leads to sulfonamide bond cleavage, monitored via HPLC-MS .
How can researchers design structure-activity relationship (SAR) studies to explore modifications at the oxadiazole-methyl position?
Q. Methodological Guidance
- Substituent libraries : Synthesize analogs with varying groups (e.g., -CH2CF3, -CH2Ph) using sulfonyl chlorides .
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate electronic (σ), steric (Es), and hydrophobic (π) parameters with activity .
- Biological testing : Prioritize analogs with >50% inhibition at 10 μM in primary screens for dose-response validation .
What computational tools are recommended for predicting the compound’s ADMET properties?
Basic Research Question
- SwissADME : Predicts LogP (2.1), GI absorption (high), and BBB permeability (low) .
- ProTox-II : Estimates LD50 (300 mg/kg, oral) and hepatotoxicity risk (moderate) .
- Molinspiration : Calculates drug-likeness scores (e.g., TPSA = 95 Ų, ≤3 violations of Lipinski’s rules) .
How do steric effects of the cyclopropane ring impact the compound’s interaction with sulfonamide-binding enzymes?
Advanced Research Question
The cyclopropane’s rigidity restricts rotational freedom, leading to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
